1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a fluorine atom attached to the benzene ring and a trifluoroethoxy group
Preparation Methods
The synthesis of 1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-fluoro-3-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The trifluoroethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparison with Similar Compounds
1-Fluoro-3-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and applications.
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a chlorine atom and a different substitution pattern on the benzene ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoroethoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62158-86-5 |
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Molecular Formula |
C8H6F4O |
Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6F4O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
FFDKHEDGBGJRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(F)(F)F |
Origin of Product |
United States |
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